molecular formula C11H14INO B1349272 N,N-diethyl-2-iodobenzamide CAS No. 76041-87-7

N,N-diethyl-2-iodobenzamide

Cat. No.: B1349272
CAS No.: 76041-87-7
M. Wt: 303.14 g/mol
InChI Key: BYACPVJFVPBGQI-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Amides

Halogenated aromatic amides are a class of organic compounds characterized by an amide functional group and one or more halogen atoms attached to an aromatic ring. Within this class, N,N-diethyl-2-iodobenzamide stands out due to the specific combination of the N,N-diethylamide directing group and the ortho-iodine substituent. This arrangement is not merely incidental; it is strategically designed to facilitate specific and controlled chemical reactions. The N,N-diethylamide group, being a potent directed metalation group (DMG), plays a crucial role in activating the ortho position of the benzene (B151609) ring. wikipedia.org The iodine atom, in turn, serves as a versatile handle for further functionalization through various cross-coupling reactions.

The properties of this compound are largely defined by the electronic and steric effects of its substituents. The electron-withdrawing nature of the iodine atom influences the reactivity of the aromatic ring, while the steric bulk of the diethylamide group can direct the approach of incoming reagents. This unique combination of features distinguishes it from other halogenated benzamides and makes it a preferred substrate in many synthetic endeavors.

Significance in Directed Metalation and Organoiodine Chemistry

The primary significance of this compound lies in its dual utility in directed ortho metalation (DoM) and organoiodine chemistry. wikipedia.orgwikipedia.org The N,N-diethylamide group is a powerful tool for directing the deprotonation of the aromatic ring at the position ortho to it using strong bases like organolithium reagents. wikipedia.org This regioselective metalation generates a highly reactive aryllithium intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position.

However, in the case of this compound, the ortho position is already occupied by an iodine atom. This pre-installed iodine atom is the key to its utility. Instead of performing a DoM reaction to introduce a halogen, the compound serves as a product of such a reaction, or more commonly, as a starting material for subsequent transformations. For instance, N,N-diethylbenzamide can be subjected to a DoM protocol followed by quenching with iodine to afford this compound in high yield. acs.org

The presence of the carbon-iodine bond is central to its role in organoiodine chemistry. The C-I bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. wikipedia.org This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzamide (B126).

Scope and Research Trajectories for the Compound

The synthetic utility of this compound is well-established, particularly in the construction of complex organic molecules. It serves as a key building block in the synthesis of substituted biaryls, diaryl ethers, and other intricate molecular architectures. cmu.edunih.gov For example, it readily participates in Ullmann couplings and Suzuki-Miyaura cross-coupling reactions. cmu.eduvulcanchem.com

Current and future research involving this compound is likely to focus on several key areas:

Development of Novel Catalytic Systems: Exploring more efficient and sustainable catalysts for cross-coupling reactions involving this compound, potentially moving towards base-metal catalysis to replace precious metals like palladium.

Synthesis of Bioactive Molecules: Utilizing this compound as a scaffold for the synthesis of new pharmaceutical agents and agrochemicals. Its ability to introduce diverse substituents in a controlled manner is highly advantageous in medicinal chemistry for structure-activity relationship studies. cymitquimica.com

Applications in Materials Science: Investigating the incorporation of the this compound motif into functional organic materials, such as polymers or molecular switches, where the electronic properties of the substituted benzamide could be exploited.

Exploration of Remote Metalation: While the ortho position is the primary site of reactivity, exploring conditions for directed remote metalation (DreM) on more complex derivatives of this compound could open up new avenues for synthesizing polycyclic aromatic hydrocarbons and other complex systems. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 76041-87-7 fluorochem.co.ukchemscene.com
Molecular Formula C₁₁H₁₄INO fluorochem.co.ukchemscene.com
Molecular Weight 303.14 g/mol chemscene.com
IUPAC Name This compound fluorochem.co.uk
Canonical SMILES CCN(CC)C(=O)c1ccccc1I fluorochem.co.uk
InChI Key BYACPVJFVPBGQI-UHFFFAOYSA-N fluorochem.co.uk

Detailed Research Findings

Research has demonstrated the versatility of this compound in a variety of synthetic contexts. One notable application is its use in copper-catalyzed Ullmann-type reactions for the synthesis of diaryl ethers. For instance, the reaction of this compound with various phenols in the presence of a copper(I) catalyst and a base like cesium carbonate affords the corresponding diaryl ethers in good to excellent yields. cmu.edu This methodology highlights the enhanced reactivity of the iodo-substituted benzamide compared to its chloro- and bromo-analogs, which often require more forcing conditions. cmu.edu

Furthermore, this compound is a key substrate in palladium-catalyzed cross-coupling reactions. It has been successfully employed in Suzuki-Miyaura couplings with boronic acids to form 2-aryl-N,N-diethylbenzamides. nih.gov These reactions are fundamental in constructing the biaryl framework, which is a common motif in many natural products and pharmaceuticals. The reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions with high efficiency.

The synthesis of this compound itself is a testament to the power of directed ortho metalation. The treatment of N,N-diethylbenzamide with a strong lithium base, such as sec-butyllithium (B1581126) in the presence of a ligand like TMEDA (tetramethylethylenediamine), followed by the addition of an iodine source, provides the desired product with high regioselectivity. acs.orgnih.gov An alternative approach involves an alkali-metal-mediated zincation, which also yields the ortho-iodo product upon quenching with iodine. acs.org

Interactive Data Table: Synthetic Applications of this compound

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct TypeReference
Ullmann CouplingPhenolsCuPF₆(MeCN)₄ / Cs₂CO₃Diaryl Ethers cmu.edu
Suzuki-Miyaura CouplingArylboronic acidsPdCl₂(dppe) / Cs₂CO₃2-Arylbenzamides nih.gov
Sonogashira CouplingTerminal AlkynesCuI / BTPC / Dicyclohexylamine2-Alkynylbenzamides prepchem.com
Directed ortho Metalation (synthesis of)Iodines-BuLi / TMEDAThis compound nih.gov
Alkali-Metal-Mediated Zincation (synthesis of)Iodine[(TMEDA)Na(μ-TMP)(μ-tBu)Zn(tBu)]This compound acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYACPVJFVPBGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310745
Record name N,N-Diethyl-2-iodobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76041-87-7
Record name N,N-Diethyl-2-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76041-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Diethyl 2 Iodobenzamide

Directed Metalation Strategies for ortho-Iodination

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of N,N-diethylbenzamide, the diethylamido group effectively directs metalating agents to the ortho-position, facilitating the introduction of an iodine substituent.

Alkali-Metal-Mediated ortho-Zincation and Subsequent Halogenation

A significant method for the synthesis of N,N-diethyl-2-iodobenzamide involves an alkali-metal-mediated ortho-zincation reaction. This process utilizes a bimetallic reagent to deprotonate the aromatic ring specifically at the position adjacent to the directing amide group.

Detailed research has demonstrated the effectiveness of a sodium TMP-zincate complex, [(TMEDA)Na(μ-TMP)(μ-tBu)Zn(tBu)], in the zincation of N,N-diethylbenzamide. acs.org This reaction proceeds at ambient temperature and leads to the formation of a stable zincated intermediate. Subsequent treatment of this intermediate with iodine in a tetrahydrofuran (B95107) (THF) solution results in the formation of this compound. acs.org This halogenation step is highly efficient, providing the desired product in quantitative yield as determined by NMR analysis. acs.org

ReagentSubstrateKey StepQuenching AgentProductYieldReference
[(TMEDA)Na(μ-TMP)(μ-tBu)Zn(tBu)]N,N-diethylbenzamideortho-ZincationIodine (I₂) in THFThis compoundQuantitative acs.org

Directed ortho-Metalation (DoM) of N,N-Diethylbenzamide

The directed ortho-metalation (DoM) of N,N-diethylbenzamide using strong lithium bases is a well-established method for functionalization at the ortho-position. The N,N-diethylcarboxamide group is a potent directing group, facilitating the deprotonation at the adjacent aromatic carbon.

This strategy typically involves treating N,N-diethylbenzamide with an organolithium reagent, such as sec-butyllithium (B1581126), in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The reaction is conducted at low temperatures, commonly -78°C, in a solvent like tetrahydrofuran (THF). researchgate.net The resulting ortho-lithiated species can then be reacted with an iodine source to yield this compound. unito.it While the literature extensively covers the trapping of the lithiated intermediate with various electrophiles, the principle directly applies to iodination. researchgate.net

Organolithium ReagentAdditiveTemperatureElectrophileProductReference
sec-ButyllithiumTetramethylethylenediamine (TMEDA)-78°CIodine (I₂)This compound researchgate.netunito.it

Alternative and Incidental Formation Pathways

Beyond targeted syntheses, this compound can also be formed as a byproduct in other chemical transformations, particularly in the realm of photocatalysis.

Formation as a Byproduct in Photocatalytic Carbon Dioxide Functionalization Protocols

Recent studies in photocatalysis have reported the incidental formation of this compound. Specifically, in the stereodivergent synthesis of β-iodoenol carbamates through the photocatalytic conversion of carbon dioxide (CO₂), this compound has been identified as a significant byproduct under certain reaction conditions. rsc.org

In a reaction system employing an organic photocatalyst such as eosin (B541160) Y, the choice of base was found to be critical. When bases like triethylamine, cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (tBuOK) were used, the desired reaction yielded poorly, with the formation of large amounts of this compound. rsc.org This suggests a competing reaction pathway where the starting materials are diverted towards the formation of the iodobenzamide derivative.

PhotocatalystBaseOutcomeByproductReference
Eosin YTriethylamineLow yield of desired productThis compound rsc.org
Eosin YCesium Carbonate (Cs₂CO₃)Low yield of desired productThis compound rsc.org
Eosin YPotassium tert-butoxide (tBuOK)Low yield of desired productThis compound rsc.org

Reactivity and Transformations of N,n Diethyl 2 Iodobenzamide

Utility in Carbon-Carbon Bond Forming Reactions

The carbon-iodine bond in N,N-diethyl-2-iodobenzamide is a key functional group that enables its participation in numerous carbon-carbon bond-forming reactions. The electron-withdrawing nature of the adjacent amide group and the steric influence of the diethylamino moiety play crucial roles in modulating its reactivity.

Cross-Coupling Reactions Involving the Carbon-Iodine Bond (e.g., Sonogashira, Suzuki)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. vulcanchem.com These reactions are fundamental in modern organic synthesis for the creation of C(sp²)–C(sp²) and C(sp²)–C(sp) bonds.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is readily applicable to this compound. vulcanchem.com For instance, its reaction with various arylboronic acids in the presence of a palladium catalyst like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) and a base affords biaryl derivatives. vulcanchem.comnrochemistry.com These biaryl structures are prevalent in pharmaceuticals and advanced materials. vulcanchem.com The reaction typically proceeds under mild conditions with high yields. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl halide. organic-chemistry.org this compound can be effectively coupled with various terminal alkynes using a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. walisongo.ac.idrsc.org This reaction is highly valued for its reliability and tolerance of numerous functional groups, enabling the synthesis of complex molecules containing the alkynyl benzamide (B126) motif. rsc.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

Reaction Coupling Partner Catalyst System Base Solvent Typical Yield
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/WaterHigh vulcanchem.comnrochemistry.com
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuITriethylamineTriethylamineHigh walisongo.ac.id

Aryl Radical Cyclizations and Regiochemical Considerations

The generation of an aryl radical at the C2 position of this compound, typically through the use of radical initiators like tributyltin hydride (Bu₃SnH) or triethylborane (B153662) (Et₃B), opens up pathways for intramolecular cyclization reactions. researchgate.net When the N,N-diethylamide group is replaced with a substituent bearing an unsaturated bond (e.g., an enamide or an allyloxy group), the aryl radical can add across this bond to form new rings.

The regiochemistry of these cyclizations is a critical consideration, governed by Baldwin's rules. Generally, 5-exo cyclizations are kinetically favored over 6-endo cyclizations. researchgate.net Research on N-vinylic 2-iodobenzamides has shown that many substrates exclusively yield the 5-exo cyclization products, leading to isoindolone derivatives. researchgate.net However, the substitution pattern on the vinyl group can significantly influence the outcome. For example, enamides with a phenyl substituent on the vinylic carbon atom can predominantly yield 6-endo cyclization products. researchgate.netresearchgate.net This is often not a direct 6-endo cyclization but rather the result of an initial 5-exo cyclization followed by a rapid neophyl-like rearrangement of the intermediate radical. researchgate.net Similarly, a 12-endo aryl radical cyclization has been observed for N-(4-allyloxybutyl)-2-iodobenzamide, demonstrating the formation of larger ring systems is also possible. tandfonline.com

Electrochemical methods have also been employed to generate the aryl radical from this compound derivatives, leading to intramolecular spirocyclization and the formation of phenanthridinones. acs.org

Annulation Reactions for Heterocyclic Synthesis (e.g., Isoquinolone Formation)

This compound is a valuable precursor for annulation reactions, which involve the formation of a new ring fused to the existing benzene (B151609) ring. A particularly important application is the synthesis of isoquinolones, a heterocyclic scaffold found in many biologically active compounds.

Palladium-catalyzed annulation of this compound with internal alkynes is a direct method to construct the isoquinolone core. core.ac.uk This process often involves an initial oxidative addition of palladium to the C-I bond, followed by alkyne insertion and subsequent intramolecular cyclization. core.ac.uk Similarly, palladium-catalyzed carbonylative cyclization of N-substituted 2-iodobenzamides can produce phthalimides, another important class of heterocycles. nih.govrsc.org

Furthermore, copper-catalyzed cascade reactions using Ugi-adducts derived from 2-iodobenzoic acids can lead to highly substituted isoquinolone-4-carboxylic acids. rug.nl These reactions demonstrate the utility of the ortho-iodoamide motif in constructing complex heterocyclic frameworks through carefully designed reaction sequences.

Role as a Precursor in Functional Group Interconversions

Beyond its direct use in C-C bond formation, the iodo group of this compound serves as a versatile handle for various functional group interconversions. The robust nature of the diethylamide group allows for a range of transformations at the C2 position. For instance, the iodine atom can be displaced in Ullmann coupling reactions to form diaryl ethers when reacted with phenols in the presence of a copper catalyst. cmu.edu This provides a complementary method to palladium-catalyzed routes for C-O bond formation. The iodo group can also be converted to other functionalities through metal-halogen exchange, opening pathways to organolithium or organomagnesium species which can then be trapped with various electrophiles.

Involvement in Cascade and Multicomponent Reactions

The reactivity of this compound makes it an ideal component for cascade (or tandem) and multicomponent reactions (MCRs), where multiple chemical bonds are formed in a single operation without isolating intermediates. nih.gov This approach enhances synthetic efficiency and aligns with the principles of green chemistry.

An example is the copper-catalyzed three-component reaction of a 2-iodobenzamide (B1293540), a terminal alkyne, and an indole (B1671886) or pyrrole (B145914) derivative to furnish 3,3-disubstituted isoindolinones. beilstein-journals.org In this process, the iodo- and amide-bearing substrate assembles with two other components to rapidly build molecular complexity, including a new quaternary carbon center. beilstein-journals.org Another multicomponent approach involves the palladium-catalyzed reaction of 2-bromobenzaldehydes, amines, and carbon monoxide to generate isoindoloquinazolinones, showcasing how related ortho-haloaromatic substrates can be used in complex transformations. d-nb.info

Photoinduced, catalyst-free three-component reactions involving N-(2-iodoaryl)acrylamides (related structures to this compound) with DABSO (a sulfur dioxide surrogate) and hydrazines have been developed to synthesize (2-oxoindolin-3-yl)methanesulfonohydrazides. d-nb.info This transformation proceeds via a radical process initiated by the cleavage of the carbon-iodine bond upon UV irradiation, followed by a 5-exo cyclization and trapping by the other components. beilstein-journals.org These examples underscore the potential of this compound and its analogs as key building blocks in the design of efficient and innovative cascade and multicomponent reactions.

Spectroscopic and Structural Characterization Methodologies for N,n Diethyl 2 Iodobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For N,N-diethyl-2-iodobenzamide, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and diethylamino protons.

The aromatic protons, due to their different positions on the benzene (B151609) ring relative to the iodo and amide groups, exhibit complex splitting patterns (multiplets) in the range of approximately δ 7.1–7.4 ppm. The protons of the two ethyl groups on the amide nitrogen show characteristic signals as well. The methylene (B1212753) (-CH₂-) protons appear as a quartet around δ 3.3–3.5 ppm, while the methyl (-CH₃) protons present as a triplet near δ 1.1–1.3 ppm. The splitting of these signals is a result of spin-spin coupling with neighboring protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.1-7.4 m 4H Aromatic protons
~3.3-3.5 q 4H -N(CH₂CH₃)₂
~1.1-1.3 t 6H -N(CH₂CH₃)₂

Note: 'm' denotes a multiplet, 'q' a quartet, and 't' a triplet. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the carbons of the diethylamino group.

The carbonyl (C=O) carbon of the amide group typically resonates at a downfield chemical shift, around δ 165–170 ppm. The aromatic carbons show a series of signals in the region of approximately δ 125–145 ppm. The carbon atom bonded to the iodine (C-I) is notably shielded and appears at a higher field, around δ 95–100 ppm. The carbons of the ethyl groups are found at higher fields, with the methylene (-CH₂-) carbons appearing around δ 40–45 ppm and the methyl (-CH₃) carbons around δ 13–15 ppm.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~165-170 C=O (Amide)
~125-145 Aromatic Carbons
~95-100 C-I
~40-45 -N(CH₂CH₃)₂
~13-15 -N(CH₂CH₃)₂

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and aromatic functionalities.

A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1630–1680 cm⁻¹. The C-N stretching vibration of the amide can also be identified. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. The C-I stretching vibration is expected to appear at lower frequencies, typically below 600 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern of the molecule upon ionization, which can aid in structural elucidation.

For this compound, which has a molecular formula of C₁₁H₁₄INO, the expected monoisotopic mass is approximately 303.017 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the molecular formula. acs.org The mass spectrum will show a prominent molecular ion peak ([M]⁺). Common fragmentation pathways may involve the loss of the iodine atom, the ethyl groups, or cleavage of the amide bond, leading to characteristic fragment ions that can be analyzed to further confirm the structure.

X-ray Crystallography for Solid-State Structural Determination (where applicable to related compounds)

Mechanistic Investigations of Reactions Involving N,n Diethyl 2 Iodobenzamide

Elucidation of Directed Metalation Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of N,N-diethyl-2-iodobenzamide, the tertiary amide group directs strong organolithium bases to deprotonate the sterically accessible C3 proton, a position ortho to the amide but meta to the iodine atom. mdpi.comresearchgate.net This process generates a key aryllithium intermediate that can be trapped with various electrophiles.

Role of Bimetallic Bases and Aggregates in ortho-Deprotonation

The efficiency and mechanism of the ortho-deprotonation are highly dependent on the nature of the base used. Alkyllithium reagents, such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (s-BuLi), are commonly employed. researchgate.net These reagents exist as aggregates in solution (e.g., hexamers or tetramers in hydrocarbon solvents), which are generally less reactive than the monomeric species. researchgate.net

The mechanism proceeds via a complex-induced proximity effect (CIPE). researchgate.net The Lewis acidic lithium cation of the organolithium base coordinates to the Lewis basic carbonyl oxygen of the amide group. This pre-coordination complex positions the alkyl anion of the base in close proximity to the C3 proton, facilitating its abstraction and the formation of the corresponding aryllithium.

Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently used to enhance the rate and efficiency of lithiation. TMEDA is a bidentate ligand that chelates the lithium cation, breaking down the organolithium aggregates into more reactive, monomeric, or dimeric species. researchgate.net This deaggregation increases the effective basicity of the alkyllithium reagent.

The concept of bimetallic bases, often referred to as "superbases," further illustrates the importance of aggregate control. Mixed-metal bases, such as the combination of n-BuLi with potassium tert-butoxide (KOt-Bu), known as "LICKOR" superbases, exhibit significantly higher reactivity than alkyllithium reagents alone. researchgate.net This enhanced basicity is attributed to the formation of mixed aggregates that result in a more polarized, and thus more reactive, carbon-lithium bond, leading to faster and more efficient deprotonation even at low temperatures.

Table 1: Common Bases and Additives in Directed ortho-Metalation This table summarizes common reagents used for the ortho-deprotonation of benzamides and their primary roles in the reaction mechanism.

Reagent/AdditiveCommon AbbreviationPrimary Role in Deprotonation
n-Butyllithiumn-BuLiStrong base; forms aggregates in solution.
sec-Butyllithiums-BuLiStronger, more sterically hindered base than n-BuLi.
tert-Butyllithiumt-BuLiVery strong, sterically hindered base.
N,N,N',N'-TetramethylethylenediamineTMEDAChelating agent; breaks down R-Li aggregates, increasing reactivity.
n-BuLi / KOt-BuLICKOR Base"Superbase"; highly reactive bimetallic combination for difficult deprotonations.
Lithium diisopropylamideLDAStrong, non-nucleophilic amide base.

Stereochemical Aspects of Deprotonation and Electrophilic Quenching

While this compound itself is achiral and possesses enantiotopic protons at the C3 and C5 positions (relative to the iodine), the principles of stereoselective deprotonation are highly relevant to substituted analogs. Stereochemical control in DoM can be achieved through two main strategies: substrate control and reagent control.

Substrate Control: If the amide nitrogen bears a chiral auxiliary, the resulting diastereotopic ortho protons can be removed with high selectivity by a standard achiral base like s-BuLi. The chiral environment established by the auxiliary directs the approach of the base to one specific proton, leading to a diastereomerically enriched aryllithium intermediate. Subsequent quenching with an electrophile preserves this stereochemistry, yielding a planar chiral product. This approach has been successfully applied to chiral ferrocenecarboxamides, where diastereoselectivities of up to 99% have been achieved. researchgate.net

Reagent Control: Alternatively, asymmetric deprotonation can be accomplished by using a chiral lithium amide base on a prochiral substrate. rsc.orgorganicreactions.org Chiral bases, often derived from compounds like bis(phenylethyl)amine or sparteine (B1682161) complexed with an alkyllithium, can differentiate between enantiotopic protons. iupac.orgbeilstein-journals.org The chiral base-substrate complex forms a diastereomeric transition state, and the difference in activation energy for the abstraction of the two enantiotopic protons leads to an enantiomerically enriched aryllithium.

A critical factor for achieving high stereoselectivity is the configurational stability of the aryllithium intermediate. beilstein-journals.org If the lithiated carbon can undergo rapid inversion of configuration relative to the rate of electrophilic quenching, any stereoselectivity achieved during deprotonation will be lost. In many cases, these intermediates are configurationally stable at low temperatures (e.g., -78 °C), allowing the stereochemical information to be trapped by the electrophile. beilstein-journals.org The choice of electrophile and reaction conditions can also influence the final stereochemical outcome. mdpi.com

Mechanistic Insights into Carbon-Iodine Bond Activation

The carbon-iodine bond in this compound is significantly weaker than C-Br or C-Cl bonds, making it susceptible to cleavage under various conditions to form aryl radical or organometallic intermediates.

Formation and Reactivity of Radical Intermediates in Cyclization Reactions

The C-I bond can undergo homolytic cleavage to generate an aryl radical, which is a key intermediate in intramolecular cyclization reactions. This is typically achieved using radical initiators, with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) being a classic combination. The tributyltin radical (Bu₃Sn•) abstracts the iodine atom from this compound to generate the 2-(N,N-diethylcarbamoyl)phenyl radical.

In substrates containing an appropriately positioned unsaturated moiety (e.g., an N-vinylic group), this aryl radical can undergo a rapid intramolecular cyclization. The regiochemical outcome of these cyclizations is governed by Baldwin's rules and the stability of the resulting radical intermediates. Studies on N-vinylic 2-iodobenzamides have shown that the cyclization generally proceeds via a 5-exo-trig pathway to form a five-membered ring, which is kinetically favored over the 6-endo pathway. orgsyn.org The initially formed cyclized radical is then quenched by Bu₃SnH to yield the final product and regenerate the Bu₃Sn• radical to propagate the chain reaction.

However, the substitution pattern on the vinyl group can alter this regioselectivity. For instance, N-vinylic 2-iodobenzamides bearing a phenyl substituent on the vinylic carbon atom alpha to the nitrogen atom predominantly yield the 6-endo cyclization product. orgsyn.org This shift is attributed to the stabilization of the radical intermediate formed during the 6-endo closure.

Table 2: Regioselectivity in Radical Cyclization of N-Vinylic 2-Iodobenzamides Data adapted from studies on related systems to illustrate the factors influencing cyclization pathways. orgsyn.org

Substituent on Vinylic Carbon (α to N)Reaction ConditionsMajor Cyclization ModeProduct Type
HBu₃SnH, AIBN5-exo-trig5-membered ring (indolinone)
AlkylBu₃SnH, AIBN5-exo-trig5-membered ring (indolinone)
PhenylBu₃SnH, AIBN6-endo-trig6-membered ring (isoquinolinone)

Role of Charge-Transfer Complexes and Halogen Bonding in Photoredox Processes

In recent years, photoredox catalysis has emerged as a powerful method for C-I bond activation under mild conditions. For aryl iodides like this compound, this activation can be initiated through the formation of a charge-transfer (CT) complex, often facilitated by halogen bonding. organicreactions.org

Halogen bonding is a non-covalent interaction where the electropositive region (σ-hole) on the iodine atom of the C-I bond interacts with a Lewis base, such as an amine or a phenoxide. organicreactions.org This interaction pre-organizes the aryl iodide and the electron donor, forming a CT complex.

Upon irradiation with visible light, this CT complex can be directly excited. In this excited state, a single electron transfer (SET) can occur from the Lewis base (donor) to the aryl iodide (acceptor). This electron transfer results in the formation of a radical anion of the aryl iodide, which is highly unstable and rapidly fragments, cleaving the C-I bond to release an iodide anion and the desired aryl radical. organicreactions.org This mechanism is particularly noteworthy as it can often proceed without the need for a dedicated photocatalyst, using the substrate itself as part of the photoactive complex. organicreactions.org The generated aryl radical can then engage in various synthetic transformations, such as atom transfer radical polymerization or C-C bond formation.

Computational and Theoretical Studies on N,n Diethyl 2 Iodobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of N,N-diethyl-2-iodobenzamide would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Methodology: A common approach would involve using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To accurately account for the electronic effects of the iodine atom, a basis set that includes polarization and diffuse functions, like 6-311++G(d,p), would be appropriate for the lighter atoms (C, H, N, O), while a basis set with an effective core potential, such as LANL2DZ, would be employed for the iodine atom.

Predicted Structural Features: DFT calculations would likely predict a non-planar structure for this compound. The steric hindrance between the ortho-iodo substituent and the N,N-diethylamino group would force the amide group to twist out of the plane of the benzene (B151609) ring. This twisting would have significant implications for the molecule's electronic properties and reactivity. The C(O)-N bond is expected to have a partial double bond character, leading to a rotational barrier. rsc.org

Reactivity Predictions: DFT calculations can be used to compute various molecular descriptors that predict reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map would be of particular interest. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. It is expected that the oxygen atom of the carbonyl group would be the most electron-rich site, while the carbon atom of the carbonyl group and the carbon atom attached to the iodine would be relatively electron-poor.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.

HOMO-LUMO Analysis: For benzamides, the HOMO is typically a π-orbital delocalized over the benzene ring and the amide group, while the LUMO is a π*-orbital. researchgate.netresearchgate.net In this compound, the presence of the iodine atom with its lone pairs and the diethylamino group would influence the energies and compositions of these orbitals. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

Electronic Properties: Based on the HOMO and LUMO energies, various electronic properties can be calculated, as shown in the table below. These properties provide a quantitative measure of the molecule's reactivity.

PropertyFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of electrophilic character.

These parameters, derived from DFT calculations, would provide a comprehensive understanding of the electronic nature of this compound.

Mechanistic Modeling of Reaction Pathways

Computational modeling can be used to elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, several reaction pathways could be investigated.

Example of a Modeled Reaction: Intramolecular Cyclization Ortho-iodobenzamides are known to undergo radical-induced intramolecular cyclization reactions to form lactams. researchgate.net A computational study could model such a reaction, for instance, initiated by a radical initiator. The mechanism would likely involve the formation of an aryl radical at the carbon bearing the iodine, followed by an intramolecular attack on a suitable position, potentially one of the ethyl groups of the diethylamino moiety, if a suitable hydrogen abstraction could occur.

Computational Approach: The reaction pathway would be modeled by locating the geometries of the reactants, intermediates, transition states, and products. The nature of the stationary points would be confirmed by frequency calculations (reactants, intermediates, and products have all real frequencies, while a transition state has one imaginary frequency). The activation energy barrier for each step would be calculated as the energy difference between the transition state and the preceding reactant or intermediate.

Synthesis and Reactivity of N,n Diethyl 2 Iodobenzamide Derivatives and Analogs

Systematic Modification of the N,N-Diethylamide Moiety and its Impact on Reactivity

The N,N-dialkylamide group in 2-iodobenzamides serves as a critical component that can be systematically modified to fine-tune the compound's steric and electronic properties, thereby influencing its reactivity. The size and nature of the N-alkyl substituents can significantly affect the efficiency of these molecules, particularly when they are used as precursors for hypervalent iodine catalysts.

Research into hypervalent iodine catalysts has shown that the amide group at the ortho-position to the iodine atom is essential for reactivity. nii.ac.jp Modifications to the alkyl groups on the amide's nitrogen atom are a key strategy for optimizing catalytic performance. For instance, replacing the diethyl groups with other alkyl groups, such as isopropyl, has led to the development of highly effective catalysts. N-isopropyl-2-iodobenzamide has been identified as an efficient catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to yield γ-lactones. nii.ac.jpresearchgate.net

The steric hindrance introduced by bulkier alkyl groups can play a decisive role in directing reaction pathways. In related chemical systems, such as N-alkyl arylsulphonamides, the size of the N-alkyl group is known to influence the competition between rearrangement and cyclization reactions. nih.gov When the N-alkyl group is large and branched, such as isopropyl or isobutyl, the increased steric bulk can prevent certain intramolecular reactions, like cyclization, thereby favoring other pathways. nih.gov This principle highlights how modifying the N,N-diethylamide moiety in 2-iodobenzamides can similarly steer their reactivity in various transformations.

The general synthesis of N,N-diethylbenzamides, including ortho-substituted variants, can be achieved through methods like the Mitsunobu reaction, which provides a route to these important directing groups from benzoic acids and amines. nih.gov This accessibility allows for the systematic exploration of different N-alkyl groups to optimize catalytic activity.

Table 1: Impact of N-Alkyl Group Modification on Catalyst Application

Catalyst PrecursorN-Alkyl GroupsNoted Application/ReactivityReference
N,N-Diethyl-2-iodobenzamideEthylA foundational directed ortho-metalation group and catalyst precursor. nih.gov nih.gov
N-Isopropyl-2-iodobenzamide (IB-amide)IsopropylHighly effective catalyst for oxidative cleavage of tetrahydrofuran-2-methanols and oxidation of alcohols. nii.ac.jpresearchgate.net nii.ac.jpresearchgate.net
5-Methoxy-2-iodo-N-isopropylbenzamideIsopropylDemonstrates high reactivity for the oxidation of benzylic and aliphatic alcohols to carbonyl compounds at room temperature. researchgate.netcardiff.ac.uk researchgate.netcardiff.ac.uk

Exploration of Regioisomeric and Constitutional Analogs (e.g., N,N-diethyl-3-iodobenzamide)

The position of the iodine atom on the benzamide (B126) ring defines its regioisomers, and this structural change has a profound impact on chemical reactivity. The constitutional analogs of this compound include N,N-diethyl-3-iodobenzamide (meta-isomer) and N,N-diethyl-4-iodobenzamide (para-isomer). chemicalbook.comnih.gov Comparative studies of these isomers reveal dramatically different outcomes in certain chemical reactions.

A key study highlighting this divergence involves tri-n-butyltin hydride-mediated radical reactions. researchgate.netresearchgate.net When the ortho-isomer (this compound) was subjected to these conditions, it yielded the expected and relatively straightforward hydrogenolysis product, where the iodine atom is replaced by a hydrogen atom. researchgate.net

In stark contrast, the meta-isomers under similar reaction conditions did not produce cyclized or simple reduction products. Instead, they led to the surprising formation of biphenyl (B1667301) compounds. researchgate.netresearchgate.net This significant difference in reaction pathways underscores the critical role of the iodine atom's position. The proximity of the amide group and the iodine atom in the ortho-isomer facilitates reaction pathways, such as intramolecular interactions or directed metalation, that are not possible for the meta- and para-isomers. This distinction is fundamental to their unique chemical behaviors and applications.

Table 2: Comparative Reactivity of Iodobenzamide Regioisomers

CompoundIsomer PositionReaction ConditionMajor Product TypeReference
This compound derivativeorthoTri-n-butyltin hydride-mediated radical reactionHydrogenolysis product researchgate.net
N,N-Diethyl-3-iodobenzamide derivativemetaTri-n-butyltin hydride-mediated radical reactionBiphenyl compounds researchgate.netresearchgate.net

Annulated Systems and Conformationally Restricted Analogs (e.g., 2-iodobenzamide-derived catalysts)

To enhance the catalytic properties of 2-iodobenzamides, researchers have developed annulated (fused-ring) and conformationally restricted analogs. The primary goal of this strategy is to create a more rigid molecular structure that pre-organizes the molecule for more efficient catalysis. By locking the conformation, it is possible to strengthen the intramolecular interaction between the amide's oxygen and the iodine atom. nii.ac.jp

A prominent example is 8-iodoisoquinolinone, a lactam-type 2-iodobenzamide (B1293540) catalyst. nih.gov This molecule features a conformationally rigid 6/6 bicyclic lactam structure. nih.gov Studies have shown that these catalysts are significantly more reactive than their non-cyclic counterparts, such as N-isopropyl-2-iodobenzamide, for the oxidation of alcohols. nih.gov The development of these rigid structures represents a significant advancement in the design of hypervalent iodine catalysts, leading to faster reactions and higher yields under mild, environmentally benign conditions. nii.ac.jp

Table 3: Reactivity of Standard vs. Conformationally Restricted Catalysts

Catalyst TypeExample CompoundStructural FeatureReported Reactivity in Alcohol OxidationReference
Standard 2-IodobenzamideN-Isopropyl-2-iodobenzamideAcyclic amideEffective catalyst, but requires higher loading or longer reaction times in some cases. nii.ac.jp nii.ac.jp
Conformationally Restricted Analog8-Iodoisoquinolinone (IB-lactam)Rigid 6/6 bicyclic lactamMore reactive than standard acyclic 2-iodobenzamide catalysts. nih.gov nih.gov
Conformationally Restricted AnalogMethoxy-8-iodoisoquinolinone (MeO-IB-lactam)Rigid 6/6 bicyclic lactam with electron-donating groupShows greater reactivity than previously developed 2-iodobenzamide catalysts in the oxidation of primary and secondary alcohols. nii.ac.jpnih.gov nii.ac.jpnih.gov

Q & A

Q. What are the best practices for sharing crystallographic and spectroscopic data in publications to enhance collaborative research?

  • Methodological Answer : Include CCDC accession numbers for crystallographic data in supplementary materials . For radioisotope studies, provide decay-corrected quantification methods and validation steps (e.g., mass balance calculations) . Use open-access repositories like PubChem for physicochemical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.